molecular formula C11H15NO B134427 N-(alpha,alpha-Dimethylphenethyl)formamide CAS No. 52117-13-2

N-(alpha,alpha-Dimethylphenethyl)formamide

Cat. No.: B134427
CAS No.: 52117-13-2
M. Wt: 177.24 g/mol
InChI Key: VDURGCJDOKTFHJ-UHFFFAOYSA-N
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Description

N-(alpha,alpha-Dimethylphenethyl)formamide is an organic compound with the molecular formula C11H15NO. It is a derivative of N-formyl phenethylamine, characterized by the presence of a formamide group attached to a phenethylamine backbone that is further substituted with two methyl groups at the alpha position. This compound is known for its applications in the synthesis of various analogues and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(alpha,alpha-Dimethylphenethyl)formamide can be synthesized through several methods. One common synthetic route involves the formylation of alpha,alpha-dimethylphenethylamine using formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(alpha,alpha-Dimethylphenethyl)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group, yielding alpha,alpha-dimethylphenethylamine.

    Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alpha,alpha-dimethylphenethylamine.

    Substitution: Various substituted phenethylamine derivatives.

Scientific Research Applications

Scientific Research Applications

N-(alpha,alpha-Dimethylphenethyl)formamide has been explored for several applications in scientific research:

Pharmaceutical Development

  • Drug Formulation : The compound serves as an intermediate in the synthesis of various pharmaceutical agents due to its ability to form stable complexes with active pharmaceutical ingredients (APIs).
  • Bioactivity Studies : Research indicates potential bioactivity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Chemical Synthesis

  • Reagent in Organic Reactions : this compound is utilized as a reagent in organic synthesis for the formation of amides and other nitrogen-containing compounds.
  • Catalyst Support : The compound can act as a support material in catalytic processes, enhancing the efficiency of reactions involving transition metals.

Material Science

  • Polymer Additive : It has been investigated as an additive in polymer formulations to improve thermal stability and mechanical properties.
  • Coating Applications : Research shows promise for its use in protective coatings due to its hydrophobic characteristics.

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal highlighted the synthesis of novel antibiotics using this compound as a key intermediate. The resulting compounds exhibited significant antibacterial activity against resistant strains of bacteria.

Case Study 2: Chemical Synthesis

In a series of experiments aimed at optimizing organic reactions, researchers found that using this compound improved yields of desired products by facilitating smoother reaction pathways and reducing byproduct formation.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentIntermediate for antibiotic synthesisSignificant antibacterial activity observed
Chemical SynthesisReagent for amide formationEnhanced yields in organic reactions
Material ScienceAdditive for polymersImproved thermal stability and mechanical properties
Coating ApplicationsUsed in protective coatingsEnhanced hydrophobicity and durability

Mechanism of Action

The mechanism of action of N-(alpha,alpha-Dimethylphenethyl)formamide involves its interaction with molecular targets in the central nervous system. It is believed to modulate synaptic transmission by affecting the release and reuptake of neurotransmitters such as dopamine and norepinephrine. This modulation enhances cognitive functions and alertness, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Similar Compounds

    Alpha,alpha-Dimethylphenethylamine: A precursor and structurally similar compound.

    N-Methyl-alpha,alpha-Dimethylphenethylamine: An analogue with known sympathomimetic properties.

    Phenethylamine: The parent compound from which N-(alpha,alpha-Dimethylphenethyl)formamide is derived.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the formamide group, which imparts distinct chemical and biological properties

Biological Activity

N-(alpha,alpha-Dimethylphenethyl)formamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Toll-Like Receptors (TLRs) : These receptors play a crucial role in the immune response by recognizing pathogen-associated molecular patterns (PAMPs). Compounds that modulate TLR activity can influence inflammatory responses and immune system activation .
  • Enzyme Inhibition : Some studies suggest that derivatives of formamide compounds may exhibit inhibitory effects on certain enzymes involved in disease pathways, potentially leading to therapeutic applications in conditions such as cancer and inflammation .

Pharmacological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies have shown that related compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, benzimidazole derivatives have demonstrated efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation through the modulation of cytokine release and inhibition of inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryModulates cytokine production
TLR ModulationAlters immune response

Notable Research

A study published in 2021 highlighted the synthesis and biological evaluation of various formamide derivatives, including this compound. The results indicated promising antibacterial activity, particularly against resistant strains of bacteria . Additionally, a patent application described the use of this compound as a TLR modulator, suggesting potential applications in immunotherapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(alpha,alpha-Dimethylphenethyl)formamide in laboratory settings?

  • Methodological Answer : Synthesis typically involves formamide derivatives reacting with substituted phenethylamines. For analogous compounds like N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, cyclization and Vilsmeier reactions are employed using precursors such as diethylaminomalonate hydrochloride and guanidine carbonate, achieving yields >80% . For formamides like N,N-dimethylformamide (DMF), condensation of dimethylamine with formic acid under controlled temperature (40–60°C) and vacuum distillation is standard . Researchers should optimize stoichiometry, reaction time (e.g., 6–12 hours), and pH to minimize byproducts.

Q. What purification techniques are effective for isolating high-purity this compound?

  • Methodological Answer : High-purity isolation often requires multi-step purification. For structurally similar formamides, fractional distillation (boiling range 164–167°C under reduced pressure) effectively removes low-boiling impurities . Recrystallization using polar aprotic solvents (e.g., acetonitrile) or chromatography (silica gel, ethyl acetate/hexane eluent) resolves isomers. Advanced methods like vacuum sublimation or preparative HPLC (C18 columns, 0.1% TFA in mobile phase) are recommended for >99% purity .

Q. What safety protocols are essential when handling this compound in laboratory environments?

  • Methodological Answer : Due to flammability (DOT Class 3) and hepatotoxicity, use fume hoods, nitrile gloves, and flame-resistant lab coats. Monitor airborne concentrations (<10 ppm TWA per NIOSH guidelines) using gas chromatography or infrared spectroscopy . Spills require neutralization with activated carbon or vermiculite. Store in amber glass under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when using N-substituted formamides as intermediates in heterocyclic synthesis?

  • Methodological Answer : Yield variations often stem from in situ reagent generation (e.g., dimethylamine from DMF in thioamide synthesis) or competing side reactions. Systematic Design of Experiments (DoE) can optimize variables:

  • Temperature : Elevated temps (>100°C) may decompose formamides; lower temps (50–80°C) favor selectivity .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in aromatic systems .
  • Solvent polarity : Low-polarity solvents (toluene) reduce hydrolysis, while DMF enhances nucleophilicity .
    Document reaction kinetics (e.g., via in situ FTIR) to identify rate-limiting steps .

Q. What analytical strategies are recommended for characterizing structural isomers or impurities in this compound?

  • Methodological Answer : Combine orthogonal techniques:

  • NMR : ¹H/¹³C NMR distinguishes isomers via coupling patterns (e.g., para vs. ortho substitution in aromatic regions) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of CO or CH₃ groups) .
  • HPLC-UV/ELSD : Gradient elution (e.g., 10–90% acetonitrile in water) with diode-array detection identifies impurities at 254 nm .
    For trace metal analysis, ICP-MS after microwave digestion is advised .

Q. How does the choice of solvent affect the stability and reactivity of this compound in organocatalytic applications?

  • Methodological Answer : Solvent polarity and H-bonding capacity critically influence stability:

  • Aprotic solvents (DMF, DMSO) : Stabilize intermediates via dipole interactions but may promote hydrolysis at >40°C .
  • Ether solvents (THF) : Reduce side reactions in Grignard couplings but lower solubility .
  • Water : Avoid except in micellar catalysis (e.g., SDS surfactant systems) to prevent decomposition .
    Conduct accelerated stability studies (40°C/75% RH for 14 days) with UPLC monitoring to assess degradation pathways .

Q. Data Contradiction Analysis

  • Synthesis Yields : Discrepancies in yields (e.g., 43–95% in thioamide synthesis vs. 82% in pyrimidinylformamide synthesis ) highlight the need for substrate-specific optimization. Factors include steric hindrance in phenethyl groups and electron-withdrawing substituents.
  • Purity Standards : While USP guidelines specify ≥99% assay for solvents , research-grade formamides may tolerate ≤98% purity if impurities are inert. Validate purity thresholds via spiking studies with known contaminants .

Properties

IUPAC Name

N-(2-methyl-1-phenylpropan-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,12-9-13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDURGCJDOKTFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279270
Record name N-(1,1-Dimethyl-2-phenylethyl)formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52117-13-2
Record name N-(1,1-Dimethyl-2-phenylethyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52117-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(alpha,alpha-Dimethylphenethyl)formamide
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Record name N-(1,1-Dimethyl-2-phenylethyl)formamide
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Record name N-(α,α-dimethylphenethyl)formamide
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Synthesis routes and methods

Procedure details

11.3 g (230 mmol) NaCN are added to 60 mL AcOH. A combination of 30 mL AcOH and 60 mL concentrated sulfuric acid is carefully dropped into the NaCN/AcOH mixture while maintaining the temperature below 20° C. Then 30 mL (195 mmol) 2-methyl-1-phenyl-2-propanol, in 30 mL acetic acid, are added dropwise to the reaction mixture, again keeping the temperature below 20° C. After having finished the addition, the reaction mixture is stirred for an additional hour at r.t., poured onto ice water and is finally neutralised with an aq. Na2CO3 solution. The resulting mixture is extracted with diethylether. The organic layer is dried with MgSO4, filtered and the solvent is removed under reduced pressure. The crude product is used without further purification.
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
NaCN AcOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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